[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450668
InChI: InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13450668

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(8-16)15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1
Standard InChI Key HHXSUEKIFZAWHQ-RGURZIINSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]carbamate, reflects its stereospecific configuration. Key structural features include:

  • A piperidine ring with an (S)-configured stereocenter at position 3.

  • An (S)-2-aminopropionyl group (-CO-CH(NH₂)-CH₃) attached to the piperidine nitrogen.

  • A tert-butyl carbamate (-OC(=O)N(C)(C)C) moiety at the piperidine’s 3-position.

The stereochemistry is critical for molecular interactions, particularly in enantioselective biological processes.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₃H₂₅N₃O₃
Molecular Weight271.36 g/mol
InChI KeyHHXSUEKIFZAWHQ-UWVGGRQHSA-N
Isomeric SMILESCC@@HN

The tert-butyl group enhances hydrophobicity, while the amino-propionyl moiety introduces hydrogen-bonding capabilities. Predicted logP values suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Preparation

Boc-Protection Strategy

The synthesis typically employs di-tert-butyl dicarbonate (Boc₂O) to introduce the carbamate group. A generalized pathway involves:

  • Amine Protection: Reaction of the piperidine derivative with Boc₂O under basic conditions (e.g., DMAP, triethylamine).

  • Acylation: Coupling the Boc-protected piperidine with (S)-2-aminopropionic acid using carbodiimide reagents (e.g., EDCI/HOBt).

  • Deprotection: Selective removal of temporary protecting groups, if applicable.

Critical Considerations:

  • Stereochemical Integrity: Chiral auxiliaries or asymmetric catalysis ensures retention of (S,S)-configuration.

  • Purification: Chromatography or recrystallization achieves >95% enantiomeric excess.

ApplicationRationale
Antiviral AgentsPiperidine scaffolds inhibit viral proteases (e.g., SARS-CoV-2 3CLpro).
Neurological DrugsTert-butyl carbamates enhance blood-brain barrier penetration.
Anticancer LeadsAmino acid conjugates interfere with tumor metabolic pathways.

Further studies must validate these hypotheses through in vitro and in vivo assays.

Comparative Analysis with Structural Analogs

Key Structural Variations

CompoundMolecular FormulaMolecular WeightKey Functional Groups
Target CompoundC₁₃H₂₅N₃O₃271.36Piperidine, tert-butyl carbamate
tert-butyl N-piperidin-3-ylcarbamateC₁₀H₂₀N₂O₂200.28Piperidine, tert-butyl carbamate
(S)-2-Aminopropionyl-piperidineC₈H₁₆N₂O₂172.23Piperidine, amino-propionyl

Observations:

  • The target compound’s tert-butyl group increases steric bulk compared to simpler analogs, potentially altering binding kinetics.

  • The (S,S)-configuration may confer selectivity over racemic mixtures in chiral environments.

ParameterRecommendation
Temperature-20°C (long-term storage)
AtmosphereInert gas (N₂/Ar)
ContainerAmber glass vial with PTFE seal

Exposure to moisture or strong acids/bases must be avoided to prevent decomposition.

Future Research Directions

Priority Investigations

  • Enzymatic Assays: Screen against protease panels to identify inhibitory activity.

  • Pharmacokinetic Profiling: Assess bioavailability and metabolic stability in vivo.

  • Crystallographic Studies: Resolve 3D structure to guide structure-activity optimization.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Develop enantioselective routes using organocatalysts.

  • Prodrug Design: Explore ester prodrugs to enhance solubility.

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